molecular formula C15H14O3 B578406 5-Methoxy-3-(4-methylphenyl)benzoic acid CAS No. 1261889-23-9

5-Methoxy-3-(4-methylphenyl)benzoic acid

Cat. No.: B578406
CAS No.: 1261889-23-9
M. Wt: 242.274
InChI Key: DBBCPSYRQOBTOC-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-methylphenyl)benzoic acid is a biphenyl-based carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a benzoic acid core substituted with a methoxy group and a 4-methylphenyl moiety, a structure that is of significant interest for the development of novel pharmaceutical candidates. The carboxylic acid group can act as a directing group for further functionalization, enabling access to more complex molecular architectures via transition metal-catalyzed reactions . Specifically, benzoic acid derivatives can undergo directed C-H functionalization, such as iridium-catalyzed ortho C-H methylation, a process highly relevant for late-stage functionalization (LSF) in drug discovery . The introduction of methyl groups is a critical strategy in medicinal chemistry, as it is known to produce the "magic methyl effect," where a single methyl group can profoundly improve a drug candidate's metabolic stability, bioavailability, and binding affinity . Researchers can leverage this compound as a key precursor in synthesizing analogs for structure-activity relationship (SAR) studies or in exploring new chemical space for bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCPSYRQOBTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688626
Record name 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-23-9
Record name 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Pathways of the Compound

Classical Synthetic Routes to the Compound and its Analogs

Classical methods in organic synthesis often involve multi-step sequences utilizing fundamental reaction types like electrophilic aromatic substitution and functional group interconversions.

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl or acyl groups to an aromatic ring. wisc.edutamu.edu A direct Friedel-Crafts arylation to form the biaryl bond of the target molecule is generally not feasible. However, a multi-step pathway involving Friedel-Crafts acylation could be envisioned, though it would be complex.

Such a hypothetical route might involve the acylation of toluene (B28343) with a derivative of 3-methoxybenzoic acid, such as 3-methoxy-5-halobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.edu The methoxy (B1213986) group on the anisole (B1667542) ring is an ortho, para-director, making the desired 1,3,5-substitution pattern challenging to achieve directly. wisc.edu Furthermore, strong Lewis acids like AlCl₃ can cause demethylation of the methoxy group. stackexchange.com

A more plausible, albeit lengthy, sequence could be:

Friedel-Crafts Acylation: Reaction of toluene with 3-methoxybenzoyl chloride. The methoxy group would direct acylation to the para position, but the meta-directing nature of the acyl group itself complicates this.

Functional Group Manipulation: If the desired ketone intermediate were formed, subsequent reduction of the ketone and oxidation of the toluene's methyl group to a carboxylic acid would be required. This multi-step nature makes this approach less efficient than modern catalytic methods.

Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com While not typically used to form the central biaryl bond directly, SEAr reactions are crucial for preparing the necessary precursors for coupling reactions.

The directing effects of the substituents on each ring are critical:

Benzoic Acid Ring : The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. libretexts.orglibretexts.org In a 3,5-disubstituted ring, their directing effects are synergistic for substitution at the remaining positions.

Toluene Ring : The methyl group (-CH₃) is an activating, ortho, para-directing group. libretexts.org

Therefore, SEAr reactions are primarily used to install the halide or boronic acid functionalities onto the precursor rings at the correct positions. For example, the synthesis of a key intermediate like 3-bromo-5-methoxybenzoic acid would rely on the selective halogenation of a suitable anisole derivative.

A practical synthesis can be designed by combining classical reactions to build the necessary precursors from simple starting materials like toluene and anisole. The final step would likely be a modern cross-coupling reaction.

A representative multi-step synthesis could be:

Preparation of 3-bromo-5-methoxybenzoic acid : This can be synthesized from 3,5-dibromoanisole. The dibromo compound can be subjected to a selective metal-halogen exchange (e.g., using n-butyllithium) followed by quenching with carbon dioxide to install the carboxylic acid group.

Preparation of 4-methylphenylboronic acid : This is a common reagent often prepared from 4-bromotoluene. The process involves forming a Grignard or organolithium reagent, which is then reacted with a trialkyl borate (B1201080) (like trimethyl borate) followed by acidic workup. youtube.com

Final Coupling : The two fragments are then joined using a cross-coupling reaction, as detailed in the following section.

Another important transformation in this context is the oxidation of a methyl group on an aromatic ring to a carboxylic acid, a common method for producing benzoic acids from toluenes using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic air oxidation. google.comquora.com This allows for the possibility of performing the key C-C bond formation first and then oxidizing a methyl group to the final carboxylic acid.

Modern Catalytic Approaches for Synthesis

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is an exceptionally powerful and versatile method for synthesizing biaryl compounds. acs.orgnih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex. libretexts.orglibretexts.org This method is the most direct and likely industrial route to 5-Methoxy-3-(4-methylphenyl)benzoic acid.

The key reaction would be: Route A: Coupling of a 3-halo-5-methoxybenzoic acid derivative (e.g., the methyl ester) with 4-methylphenylboronic acid . Route B: Coupling of 3-boronic acid-5-methoxybenzoic acid derivative with a 4-halotoluene (e.g., 4-bromotoluene).

The catalytic cycle for the Suzuki reaction involves three main steps: libretexts.orglibretexts.org

Oxidative Addition : The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.

Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.

The success of the Suzuki coupling often depends on the choice of catalyst, ligands, base, and solvent. A variety of palladium sources and phosphine (B1218219) ligands have been developed to improve yields and tolerate a wide range of functional groups.

The table below summarizes typical conditions used for Suzuki-Miyaura cross-coupling reactions relevant to this synthesis.

Catalyst SystemBaseSolventTypical YieldReference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂OGood to Excellent nih.gov
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃DioxaneExcellent acs.org
Pd(PPh₃)₄Na₂CO₃DME/H₂OGood nih.gov
Palladacycle CatalystsK₂CO₃TolueneHigh libretexts.org

Other Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Coupling Reactions)

The construction of the aryl-aryl bond in this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction typically involves the coupling of an organoboron compound with an organohalide.

A plausible and widely applicable route for synthesizing this compound is the Suzuki-Miyaura coupling between a derivative of 3-halo-5-methoxybenzoic acid (where the halo group is typically bromine or iodine) and 4-methylphenylboronic acid. The general catalytic cycle for this transformation involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. youtube.com

The choice of starting materials is crucial. For instance, beginning with 3-bromo-5-methoxybenzoic acid and coupling it with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base would directly lead to the desired product. The reaction is typically carried out in a suitable solvent mixture, and various palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. nih.gov

Alternative starting points could involve the decarboxylative cross-coupling of aromatic carboxylic acids, a method that directly utilizes the carboxylic acid functionality in the coupling process. nih.govacs.org This approach can be advantageous as it avoids the need to pre-form an organometallic reagent from the carboxylic acid.

Below is a table summarizing potential palladium-catalyzed coupling reactions for the synthesis of the target compound.

Reactant 1Reactant 2Catalyst SystemKey Features
3-Bromo-5-methoxybenzoic acid4-Methylphenylboronic acidPd(OAc)₂ or Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃)A standard and reliable Suzuki-Miyaura coupling approach.
Methyl 3-iodo-5-methoxybenzoate4-Methylphenylboronic acidPd catalyst, BaseThe ester can be hydrolyzed to the carboxylic acid post-coupling.
3,5-Dibromobenzoic acid4-Methylphenylboronic acid (1 equiv.)Pd catalyst, specific ligandRequires careful control of regioselectivity for mono-arylation. rsc.org

Chemo-, Regio-, and Stereoselectivity in Synthesis

When designing a synthesis for a multifunctional molecule like this compound, chemo-, regio-, and stereoselectivity are of paramount importance.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of the Suzuki coupling for this specific benzoic acid, the primary concern is the reactivity of the halide over other potentially reactive sites on the molecule. The palladium catalyst should selectively activate the carbon-halogen bond without affecting the methoxy or carboxylic acid groups.

Regioselectivity is critical when using starting materials with multiple reactive sites that are chemically similar but positionally distinct. For example, if one were to synthesize the target compound starting from a dihalogenated benzoic acid, such as 3,5-dibromobenzoic acid, controlling the reaction to achieve mono-arylation at the desired position (C3 or C5) is a significant challenge. The regiochemical outcome of Suzuki couplings on non-symmetric dibromobenzenes can be influenced by steric and electronic effects of the substituents, as well as the specific reaction conditions, including the choice of solvent and ligands. rsc.orgoregonstate.edubenthamopenarchives.com In some cases, the electronic differences between halogenated sites can be exploited to achieve predictable regiocontrol. nih.gov

Stereoselectivity , while not a factor in the final aromatic product of this compound itself, is a crucial consideration in many organic syntheses, particularly those involving the creation of chiral centers or specific geometric isomers.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the palladium-catalyzed synthesis of this compound, several parameters can be adjusted.

Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand can significantly impact the reaction's efficiency. Bulky, electron-rich phosphine ligands are often used to enhance the catalytic activity, especially for less reactive aryl chlorides. nih.gov For sterically demanding substrates, specific catalyst systems, such as those generated in situ from Pd(dba)₂ and tri(o-tolyl)phosphine, have been shown to be effective. nih.gov

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can influence the reaction rate and yield.

Solvent: The solvent system can affect the solubility of the reactants and the stability of the catalytic species. Mixtures of organic solvents (e.g., toluene, dioxane, DMF) and water are frequently used for Suzuki couplings. The choice of solvent can even influence the regioselectivity of the reaction in some cases. benthamopenarchives.com

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. Careful monitoring is required to determine the optimal balance for achieving high conversion without significant byproduct formation.

The following table outlines key parameters and their potential impact on the synthesis.

ParameterOptionsImpact on Reaction
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂Affects catalyst stability and activity.
Ligand PPh₃, Buchwald ligands, XantphosInfluences catalyst performance, especially for challenging substrates. nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHEssential for the transmetalation step; choice affects reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFAffects solubility of reactants and catalyst stability; can influence selectivity.
Temperature Room temperature to refluxControls reaction rate; higher temperatures can lead to degradation.

Green Chemistry Principles in Synthesis of Related Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzoic acid derivatives, several green approaches are being explored.

One key principle is the use of environmentally benign solvents. Water is an ideal green solvent, and efforts have been made to develop Suzuki-Miyaura coupling reactions that can be performed in aqueous media, sometimes without the need for organic co-solvents. google.com

Another aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Decarbonylative or decarboxylative coupling methods can be considered more atom-economical than traditional methods that generate stoichiometric inorganic salts as byproducts. nih.gov

The use of catalysts, particularly highly efficient and recyclable ones, is a cornerstone of green chemistry. The development of palladium catalysts supported on bio-inspired materials or other solid supports allows for easier separation from the reaction mixture and potential reuse, reducing waste and cost. researchgate.net

Furthermore, metal-free synthetic routes are being investigated as a greener alternative to transition metal-catalyzed reactions. For instance, photo-induced reactions have been developed for the synthesis of biaryls, avoiding the need for metal catalysts and the associated concerns of metal contamination in the final product. beilstein-journals.org The use of safer, less toxic reagents and the design of energy-efficient processes are also integral to the application of green chemistry in the synthesis of benzoic acids and their derivatives.

Chemical Reactivity and Derivatization Studies of the Compound

Synthesis and Characterization of Novel Derivatives and Analogs

The synthesis of novel derivatives and analogs of 5-Methoxy-3-(4-methylphenyl)benzoic acid leverages established chemical transformations targeting its primary functional groups. The biphenyl (B1667301) core itself, typically assembled via palladium-catalyzed cross-coupling reactions, serves as a versatile scaffold. Analogs can be created by modifying the coupling partners, while derivatives are formed by chemically altering the parent molecule.

Strategic derivatization aims to systematically modify the parent structure to tune its physicochemical properties. The primary reactive sites for derivatization are the carboxylic acid group and the two aromatic rings.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is a prime target for modification. Standard protocols can be employed to convert it into a wide array of functional groups, including esters, amides, and acyl halides. For instance, esterification can be achieved by reaction with an alcohol under acidic catalysis, while amidation often requires activation of the carboxylic acid. A common method involves converting the acid to a more reactive species, such as a mixed anhydride (B1165640) using an agent like methanesulfonyl chloride, which then readily reacts with an amine to form the corresponding amide, including specialized Weinreb amides. organic-chemistry.org Such transformations are crucial for altering polarity, solubility, and hydrogen bonding capabilities. nih.gov

Modification of the Aromatic Rings: The two phenyl rings are susceptible to electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of these substitutions is directed by the existing substituents. The methoxy- and methyl-substituted rings are activated towards electrophilic attack, primarily at the ortho and para positions relative to these groups. youtube.com Conversely, the ring bearing the deactivating carboxylic acid group would direct incoming electrophiles to the meta position. This predictable reactivity allows for the targeted introduction of new functional groups to modulate the electronic character of the molecule. rsc.org

Synthesis of Analogs via Cross-Coupling: A powerful strategy for generating structural analogs involves modifying the synthesis of the biphenyl core itself. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biphenyl synthesis, allowing for the coupling of an aryl halide with an arylboronic acid. ajgreenchem.comarabjchem.org To create analogs of this compound, one could employ a modular approach:

Start with a constant precursor, such as methyl 3-bromo-5-methoxybenzoate.

Couple this precursor with a variety of substituted phenylboronic acids (e.g., 3-methylphenylboronic acid, 4-fluorophenylboronic acid, etc.) to generate a library of analogs with diverse substitution patterns on one ring. ajgreenchem.comresearchgate.net

Follow with hydrolysis of the ester to yield the final carboxylic acid analogs.

Altering the chemical structure through derivatization has a direct and predictable impact on the molecule's properties. These changes are fundamental to tailoring the compound for specific applications.

Electronic Properties: The introduction of new substituents onto the aromatic rings significantly alters the electronic landscape of the molecule. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the rings, making them more susceptible to electrophilic attack and influencing the molecule's redox potential. rsc.org Electron-withdrawing groups (e.g., -NO₂, -CF₃) have the opposite effect. These electronic perturbations can be observed through spectroscopic methods like NMR, where the chemical shifts of aromatic protons are altered.

Structural Properties: Derivatization affects the three-dimensional shape, polarity, and intermolecular interactions of the molecule. For example, converting the carboxylic acid to a bulky ester or amide group can introduce steric hindrance that influences the dihedral angle between the two phenyl rings. researchgate.net This angle is a critical parameter that governs the degree of π-conjugation across the biphenyl system. The introduction of bulky substituents at the ortho-positions of the biphenyl linkage can restrict rotation to such an extent that stable, separable atropisomers may be formed. beilstein-journals.org Furthermore, converting the hydrogen-bond-donating carboxylic acid to an ester (a hydrogen-bond acceptor) or an amide (which has both donor and acceptor sites) fundamentally changes its crystal packing and solubility characteristics.

Table 1: Predicted Impact of Derivatization on Molecular Properties

Derivatization StrategyExample DerivativeExpected Impact on Electronic PropertiesExpected Impact on Structural Properties
Esterification of Carboxylic AcidMethyl 5-methoxy-3-(4-methylphenyl)benzoateMinor change; slightly less deactivating effect on the ring compared to -COOH.Loss of H-bond donor capability; increased lipophilicity; potential change in crystal packing.
Amidation of Carboxylic Acid5-Methoxy-N-methyl-3-(4-methylphenyl)benzamideMinor change; similar electronic effect to ester.Maintains H-bond donor/acceptor sites; can significantly alter solubility and melting point.
Nitration of Aromatic Ring5-Methoxy-2-nitro-3-(4-methylphenyl)benzoic acidSignificant electron withdrawal from the substituted ring; alters NMR chemical shifts and UV absorption.Adds polarity; potential for intramolecular H-bonding between nitro and carboxyl groups.
Ortho-Substitution of Biphenyl5-Methoxy-3-(2,4-dimethylphenyl)benzoic acidMinimal electronic change unless substituent is highly withdrawing/donating.Increased steric hindrance; likely larger dihedral angle between rings, reducing conjugation. May lead to atropisomerism. beilstein-journals.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. The key transformations include the palladium-catalyzed formation of the biphenyl scaffold and the subsequent modifications of the functional groups.

Mechanism of Suzuki-Miyaura Coupling: The formation of the C-C bond between the two phenyl rings is most effectively achieved via the Suzuki-Miyaura reaction. The generally accepted catalytic cycle, which utilizes a Palladium(0) catalyst, proceeds through three main steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of one of the aryl halide precursors, forming a Pd(II) intermediate.

Transmetalation: A base (e.g., Na₂CO₃, K₂CO₃) activates the organoboron compound (e.g., 4-methylphenylboronic acid), forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. The role of the base is critical and can influence the reaction rate. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. Mechanistic studies often focus on the nature of the active catalyst and the role of ligands in facilitating the elementary steps. In some systems, the formation of off-cycle species, such as Ni(I) in nickel-catalyzed couplings, can be detrimental to the reaction. nih.gov

Mechanism of Carboxylic Acid Activation and Amidation: The conversion of the carboxylic acid to an amide derivative typically proceeds via an activation step to make the carboxyl carbon more electrophilic. When using methanesulfonyl chloride and a tertiary amine (e.g., triethylamine), the mechanism involves: organic-chemistry.org

The carboxylic acid is deprotonated by the amine base.

The resulting carboxylate anion attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing the chloride ion to form a mixed anhydride.

This mixed anhydride is a highly activated intermediate. A nucleophilic amine then attacks the carbonyl carbon of the activated acid, with the methanesulfonate (B1217627) anion acting as an excellent leaving group, to form a stable tetrahedral intermediate.

Collapse of the tetrahedral intermediate yields the final amide product and releases the methanesulfonate anion.

This method is efficient even for sterically hindered carboxylic acids and avoids harsh conditions that might cleave other functional groups like the methoxy (B1213986) ether. organic-chemistry.org

Advanced Spectroscopic and Analytical Methodologies for Characterization of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologiesrsc.orgucl.ac.ukbipm.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. bipm.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H (proton) and ¹³C NMR spectra offer a complete map of the hydrogen and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methoxy-3-(4-methylphenyl)benzoic acid would be expected to show distinct signals for each type of non-equivalent proton. The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, often above 12 ppm, due to hydrogen bonding and exchange with trace amounts of water. chemicalbook.com The methoxy (B1213986) group protons would appear as a sharp singlet around 3.8-3.9 ppm. The methyl group on the p-tolyl ring would also produce a sharp singlet, but further upfield, around 2.4 ppm. researchgate.net

The aromatic region would be more complex. The protons on the 4-methylphenyl ring, being in a para-substituted system, would appear as two distinct doublets (an AA'BB' system) in the 7.2-7.6 ppm range. The three protons on the central benzoic acid ring would appear as three distinct signals, likely multiplets or broad singlets, due to meta and para coupling. Their specific shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, fifteen distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167-172 ppm. rsc.org The aromatic carbons would resonate in the typical range of 110-160 ppm. The carbon attached to the methoxy group (C5) would be shifted downfield significantly (around 160 ppm), while the carbons ortho and para to the electron-donating groups would be shifted slightly upfield. The quaternary carbons (C1, C3, and the two ipso-carbons of the biphenyl (B1667301) linkage) would typically show weaker signals. The methoxy carbon would appear around 55-56 ppm, and the methyl carbon of the tolyl group would be found at approximately 21 ppm. researchgate.netrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predictions¹³C NMR Predictions
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-COOH>12.0 (broad s, 1H)-COOH167 - 172
Aromatic H's (benzoic acid ring)7.3 - 8.0 (m, 3H)Aromatic C-O (C5)~160
Aromatic H's (p-tolyl ring)7.2 - 7.6 (two d, 4H)Aromatic Quaternary (C1, C3, C1', C4')125 - 145
-OCH₃~3.9 (s, 3H)Aromatic C-H110 - 130
-CH₃~2.4 (s, 3H)-OCH₃55 - 56
-CH₃~21

To unambiguously assign the signals from the 1D spectra and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons on both rings, helping to trace the spin systems within each ring. For instance, the protons on the p-tolyl ring would show a clear cross-peak, confirming their neighborly relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as linking the singlet at ~3.9 ppm to the methoxy carbon at ~56 ppm. nih.govlibretexts.org

The methoxy protons (~3.9 ppm) and the C5 carbon (~160 ppm).

Protons on the p-tolyl ring and the C3 carbon of the benzoic acid ring, confirming the point of attachment between the two rings.

The aromatic protons at C2 and C6 and the carbonyl carbon of the carboxylic acid.

Vibrational Spectroscopy Techniques (IR, Raman)researchgate.netyoutube.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com It is particularly effective for identifying functional groups.

The IR and Raman spectra of this compound would display several characteristic absorption bands that serve as fingerprints for its key functional groups.

Carboxylic Acid Group: The most prominent feature in the IR spectrum would be a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. ucl.ac.uk The C=O (carbonyl) stretching vibration would appear as a strong, sharp peak around 1680-1710 cm⁻¹. A C-O stretching vibration associated with the carboxylic acid would also be visible around 1280-1320 cm⁻¹.

Aromatic Rings: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings give rise to a series of medium-to-sharp absorptions in the 1450-1610 cm⁻¹ region. researchgate.net

Methoxy and Methyl Groups: The C-O stretching of the aryl ether (methoxy group) would produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric). The aliphatic C-H stretching of the methoxy and methyl groups would be found in the 2850-2960 cm⁻¹ range.

Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O stretch1680 - 1710Strong
Aromatic RingsC=C stretch1450 - 1610Medium - Strong
Aryl EtherAsymmetric C-O stretch~1250Strong
Aryl EtherSymmetric C-O stretch1030 - 1050Strong
Alkyl GroupsC-H stretch2850 - 2960Medium

Mass Spectrometry (MS) Approaches for Molecular Identificationrsc.orgnist.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

For this compound (molecular formula C₁₅H₁₄O₃), the calculated monoisotopic mass is 242.0943 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (typically to within 5 ppm). This level of precision allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds that might have the same nominal mass. For example, a compound with the formula C₁₆H₁₈O₂ has the same nominal mass of 242 but a different exact mass (242.1307 g/mol ). HRMS would easily differentiate between these possibilities. rsc.org

The mass spectrum would also show characteristic fragmentation patterns that can further support the proposed structure. Common fragmentation pathways for this molecule could include the loss of a hydroxyl radical (•OH, M-17), a methoxy radical (•OCH₃, M-31), or the entire carboxylic acid group (•COOH, M-45), leading to significant fragment ions that can be analyzed to piece together the molecular structure.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure and offers insights into the three-dimensional arrangement of molecules in the solid state.

The primary method for determining the solid-state structure of "this compound" would be single-crystal X-ray diffraction. scielo.org.za The process begins with growing a high-quality single crystal of the compound, often achieved by slow evaporation of a suitable solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). researchgate.net

As the crystal is rotated, a diffraction pattern of thousands of reflections is collected. researchgate.net The intensities and positions of these reflections are processed to generate an electron density map of the unit cell. From this map, the precise coordinates of each non-hydrogen atom can be determined. Hydrogen atoms may also be located from the difference map. nih.gov The final structural model is refined to achieve the best possible fit with the experimental diffraction data, resulting in a detailed picture of bond lengths, bond angles, and torsion angles. researchgate.net

The data from X-ray diffraction allows for a detailed analysis of how molecules of this compound arrange themselves in the crystal lattice. For carboxylic acids, a very common and stabilizing interaction is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov This typically creates a characteristic ring motif.

Other significant intermolecular interactions that would likely stabilize the crystal structure include:

C-H···O Interactions: Hydrogen atoms on the phenyl rings or methyl group can form weak hydrogen bonds with the oxygen atoms of the methoxy or carboxyl groups of neighboring molecules. nih.govmdpi.com

π-π Stacking: The aromatic rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings are aligned. nih.gov The presence of two rings in the structure of this compound provides ample opportunity for such interactions.

Table 2: Typical Crystallographic Data Collection and Refinement Parameters

Parameter Typical Value / Description Reference
Crystal System e.g., Monoclinic, Triclinic researchgate.netresearchgate.net
Space Group e.g., P2₁/n, P-1 mdpi.comresearchgate.net
Radiation Mo Kα (λ = 0.71073 Å) researchgate.net
Temperature 100 K or 296 K researchgate.net
Data Collection Method ω and φ scans researchgate.net

Note: This table represents typical parameters for a single-crystal X-ray diffraction experiment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities and for assessing its purity.

GC-MS is a powerful technique for analyzing complex mixtures containing "this compound". researchgate.net Due to the low volatility of carboxylic acids, a derivatization step is often required before analysis. oup.com The most common method is methylation, which converts the carboxylic acid to its more volatile methyl ester, for example, by using diazomethane (B1218177) or an acidic methanol (B129727) solution. oup.com

The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar HP-5 column). oup.com Compounds separate based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, generating a mass spectrum for each eluting peak. This allows for the identification of the target compound and any impurities by comparing their retention times and mass spectra to those of known standards or library data. researchgate.netoup.com

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of "this compound" without the need for derivatization. ekb.eg Reversed-phase HPLC (RP-HPLC) is the most common mode used for such aromatic acids.

Method development involves optimizing several parameters to achieve good separation between the main compound and any potential impurities:

Column: A C18 column is a standard choice, providing a nonpolar stationary phase that effectively retains aromatic compounds. pensoft.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. The aqueous component is often a phosphate (B84403) buffer or, for mass spectrometry compatibility, a dilute solution of an acid like formic acid. pensoft.netsielc.com The organic modifier is typically acetonitrile (B52724) or methanol. ekb.eg

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities and to ensure that all components elute in a reasonable time with good peak shape. ekb.eg

Detection: A UV detector is highly effective, as the aromatic rings in the molecule absorb UV light strongly. The detection wavelength would be set at one of the compound's absorbance maxima, for example, around 205-254 nm, to ensure high sensitivity. ekb.egpensoft.net

Validation of the developed method according to ICH guidelines would confirm its specificity, linearity, accuracy, and precision for quantitative purity analysis. ekb.eg

Table 3: Example HPLC Method Parameters for Purity Analysis

Parameter Condition Reference
Column C18, 250 mm x 4.6 mm, 5 µm ekb.eg
Mobile Phase A 0.1% Formic Acid in Water sielc.com
Mobile Phase B Acetonitrile ekb.eg
Flow Rate 1.0 mL/min pensoft.net
Elution Gradient ekb.eg
Column Temperature 30 °C pensoft.net
Injection Volume 10 µL -

Note: This table provides an example of a starting point for an HPLC method.

Computational Chemistry and Theoretical Investigations of the Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-Methoxy-3-(4-methylphenyl)benzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, would be employed to determine the optimized molecular geometry and electronic properties. researchgate.net These studies calculate the electron density to derive energies, orbital distributions, and other key parameters. The distribution of electron density indicates the electrophilic and nucleophilic sites within the molecule, highlighting the regions most susceptible to chemical attack. For instance, the carboxylic acid group would exhibit a distinct electronic character compared to the biphenyl (B1667301) ring system.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. uwosh.edu A critical aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. vjst.vn A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. In this compound, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often found on the electron-accepting carboxylic acid group.

Below is an illustrative table of the kind of data generated from a HOMO-LUMO analysis for a molecule like this compound.

OrbitalEnergy (eV)Description
HOMOCalculated Energy ValueRepresents the ability to donate an electron.
LUMOCalculated Energy ValueRepresents the ability to accept an electron.
Energy Gap (ΔE)Calculated DifferenceIndicates chemical reactivity and stability.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations would be particularly useful for performing a detailed conformational analysis. The key focus would be the torsional angle between the two phenyl rings of the biphenyl core. These simulations, often performed using force fields like CHARMM, can reveal the most stable conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different rotational states. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters and Spectral Comparison with Experimental Data

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra for structure validation. epstem.net Using methods like DFT, it is possible to calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity. Similarly, Gauge-Independent Atomic Orbital (GIAO) methods can predict ¹H and ¹³C NMR chemical shifts. epstem.net Comparing these predicted spectra with experimental data for this compound would confirm the proposed structure and the accuracy of the computational model.

The table below illustrates how theoretical and experimental vibrational frequencies are typically compared.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H StretchTheoretical ValueObserved ValueCarboxylic Acid
C=O StretchTheoretical ValueObserved ValueCarboxylic Acid
C-O-C StretchTheoretical ValueObserved ValueMethoxy (B1213986) Ether
Aromatic C-H StretchTheoretical ValueObserved ValuePhenyl Rings

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to correlate a molecule's structural features with its properties. Excluding physical and chemical properties, these models can focus on predicting reactivity descriptors derived from quantum chemical calculations. researchgate.net For this compound, DFT results can be used to calculate global chemical reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to model how structural modifications (e.g., changing the substituent on the phenyl ring) would alter its chemical behavior without detailing specific reaction outcomes.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for mapping out potential reaction pathways and identifying the associated transition states. For this compound, a key reaction of interest would be the esterification or amidation of its carboxylic acid group. Theoretical calculations can model the entire reaction coordinate, from reactants to products. By locating the transition state structure—the highest energy point along the reaction pathway—the activation energy for the reaction can be determined. This analysis reveals the mechanism of the reaction and provides insights into the reaction kinetics, explaining how the electronic and steric effects of the methoxy and methylphenyl groups influence the reactivity of the carboxylic acid function.

Fukui Function Analysis and Local Reactivity Descriptors

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the Fukui function analysis and local reactivity descriptors for the compound this compound.

Theoretical and computational chemistry provides powerful tools to predict the reactivity of molecules. One of the key concepts in this field is the use of Density Functional Theory (DFT) to calculate various descriptors that help in understanding and predicting the sites of electrophilic, nucleophilic, and radical attacks.

Fukui functions () are central to this analysis. They indicate the change in electron density at a particular point in a molecule when the total number of electrons is changed. The Fukui function can be condensed to atomic centers to identify which atoms are more susceptible to different types of chemical reactions.

The primary Fukui functions are:

: for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

: for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

: for radical attack.

From these functions, other local reactivity descriptors can be derived, such as local softness () and local electrophilicity/nucleophilicity indices (, ). These descriptors provide a more nuanced understanding of the local reactivity of each atom in the molecule.

While the methodology for such an analysis is well-established, and studies on other benzoic acid derivatives have been performed preprints.orgresearchgate.netresearchgate.net, the specific computational data for this compound is not available in the reviewed literature. Such an analysis would typically involve geometry optimization of the molecule using a suitable level of theory (like B3LYP with a 6-311++G(d,p) basis set), followed by population analysis to calculate the condensed Fukui functions for each atom. The results would be presented in tables to highlight the most reactive sites.

Without dedicated computational studies on this compound, a detailed discussion and the presentation of data tables on its local reactivity are not possible at this time.

Applications of the Compound in Materials Science and Supramolecular Chemistry

Role as a Building Block in Polymer Synthesis

The bifunctional nature of "5-Methoxy-3-(4-methylphenyl)benzoic acid," with its carboxylic acid and aromatic rings, theoretically allows it to act as a building block in polymer chemistry. The carboxylic acid group can undergo reactions like esterification or amidation to form polyesters or polyamides, while the aromatic backbone would be incorporated into the polymer chain.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. Carboxylic acids are common ligands for MOF synthesis.

Supramolecular Assembly and Hydrogen Bonding Networks

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The carboxylic acid group of "this compound" is a strong hydrogen bond donor and acceptor.

In the solid state, it would be expected to form hydrogen-bonded dimers, a common motif for carboxylic acids. These dimers can then further self-assemble into more extended networks, such as tapes or sheets, through weaker interactions. The presence of the two phenyl rings could lead to π-π stacking interactions, further stabilizing the supramolecular architecture. The specific arrangement of molecules in the crystal lattice would be a balance between the strong hydrogen bonding of the acid groups and the packing efficiency of the bulky, non-planar biphenyl (B1667301) units.

Intermolecular Interactions and Self-Assembly

The molecular structure of this compound is conducive to various intermolecular interactions that can drive self-assembly into ordered supramolecular structures. The carboxylic acid group is a primary site for strong hydrogen bonding, typically forming dimeric structures that are common in benzoic acid derivatives. nih.govacs.org These hydrogen bonds are highly directional and play a crucial role in the formation of predictable assemblies. acs.org

Beyond the primary hydrogen bonding of the carboxylic acid, weaker interactions such as C-H···O hydrogen bonds and C-H···π interactions are also expected to play a significant role in the packing of the molecules. nih.gov The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the aromatic rings provide sites for π-π stacking and C-H···π interactions. nih.govchinesechemsoc.org In a related compound, 3,4-Dimethoxy-4'-methylbiphenyl, molecules are linked by C-H···O hydrogen bonds and C-H···π interactions, forming a two-dimensional network. nih.gov The interplay of these varied interactions, stemming from the different functional groups, can lead to the formation of complex and well-defined supramolecular architectures. nih.gov The self-assembly of substituted benzoic acids in solution is influenced by both the solvent and the nature of the substituents, which can stabilize associates through interactions like π-π stacking. acs.org

The bent or "V-shape" of the biphenyl backbone is also a critical factor. This non-linear geometry can lead to the formation of unique packing arrangements and porous networks that are not accessible with linear molecules. For instance, the self-assembly of 1,1'-biphenyl-2,2',6,6'-tetracarboxylic acid results in a grid-like network with chiral compartments. nih.gov

Formation of Supramolecular Liquid Crystals

The bent-core molecular shape of this compound makes it a candidate for the formation of supramolecular liquid crystals. Bent-core molecules are known to exhibit a variety of liquid crystalline phases, some of which possess unique polar and chiral properties even when the constituent molecules are achiral.

The formation of liquid crystalline phases is often driven by the self-assembly of molecules into larger, organized structures. In the case of benzoic acid derivatives, hydrogen bonding is a powerful tool for creating supramolecular mesogens. nih.govmdpi.com The dimerization of the carboxylic acid groups can lead to the formation of rod-like or banana-shaped supramolecular species that are more likely to exhibit liquid crystalline behavior. Hydrogen-bonded supramolecular liquid crystals based on benzoic acid derivatives have been extensively studied. acs.orgacs.org For example, complexes formed between benzoic acids and pyridine (B92270) derivatives can exhibit room-temperature nematic and smectic phases. mdpi.comacs.org

The presence of the methoxy and methyl substituents on the biphenyl core can influence the thermal properties and the type of liquid crystalline phase formed. These groups can affect the melting point and the stability of the mesophases. By mixing different biphenyl-based compounds, it is possible to create eutectic mixtures with broad nematic phases at room temperature. rsc.orgtandfonline.com The combination of a bent core, hydrogen-bonding capabilities, and terminal substituents in this compound suggests its potential to form complex, stimulus-responsive liquid crystalline materials. nih.gov

Applications in Organic Electronics and Optoelectronics (via derivatives)

While direct applications of this compound in organic electronics have not been reported, its derivatives could be designed to possess interesting photophysical and charge transport properties. The biphenyl core is a common building block in materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org

Photophysical Properties of Related Architectures

The inherent fluorescence of the biphenyl moiety can be tuned by the introduction of various substituents. nih.govaatbio.com The methoxy group, being an electron-donating group, can influence the energy levels of the frontier molecular orbitals and, consequently, the absorption and emission characteristics of the molecule. nih.gov In some α-arylamino-2,2′-bipyridines, the introduction of a methoxy group has been shown to cause a blueshift in the emission maximum while increasing the fluorescence quantum yield. nih.gov

Derivatives of biphenyl are known to exhibit fluorescence, with emission properties that are sensitive to their chemical environment, such as pH. nih.gov For instance, hydroxy- and amino-biphenyls show changes in their fluorescence spectra with varying pH. nih.gov Methoxybiphenyls, on the other hand, tend to have more stable fluorescence over a wide pH range. nih.gov Some substituted pyrene (B120774) derivatives with biphenyl groups exhibit dual fluorescence, which is dependent on solvent polarity. acs.org This suggests that derivatives of this compound could be designed as fluorescent probes or as emissive components in OLEDs. The photophysical properties of such derivatives would be influenced by the nature and position of the substituents. researchgate.netrsc.org

Table 1: Photophysical Properties of Selected Biphenyl Derivatives

Compound Excitation (nm) Emission (nm) Stokes Shift (nm) Quantum Yield (Φ) Reference
Biphenyl 247 306 59 - aatbio.com
4,4'-Dihydroxybiphenyl - - - - nih.gov
2- and 4-Methoxybiphenyl - - No change in fluorescence in the range pH 0–14 - nih.gov
α-(N-biphenyl)-substituted 2,2′-bipyridines - 443-505 - up to 49.1% in THF nih.gov

The data presented is for analogous compounds and is intended to be representative of the potential properties of derivatives of this compound.

Mechanistic Biological and Biochemical Interaction Studies of the Compound in Vitro Focus

Mechanistic Antioxidant Activity Studies (in vitro and computational)

Disclaimer: As of September 2025, specific in vitro or computational studies on the mechanistic antioxidant activity of 5-Methoxy-3-(4-methylphenyl)benzoic acid are not available in the public scientific literature. The following discussion is based on established principles of antioxidant activity for structurally related benzoic acid derivatives, particularly those containing methoxy (B1213986) and aryl substituents. The information presented is intended to predict the likely antioxidant behavior of the target compound based on structure-activity relationships.

The antioxidant potential of phenolic compounds, including benzoic acid derivatives, is fundamentally linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of both a methoxy (-OCH3) and a 4-methylphenyl (p-tolyl) group on the benzoic acid core of this compound suggests that it likely possesses antioxidant properties. The specific mechanisms and efficiency of this activity can be explored through both computational modeling and in vitro assays.

Computational Insights into Antioxidant Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the antioxidant activity of molecules by calculating thermodynamic parameters associated with the primary antioxidant mechanisms. nih.govnih.gov For phenolic compounds, three main mechanisms are generally considered:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The feasibility of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond in the carboxylic acid group. A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation.

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion. This is followed by the transfer of a proton. The Ionization Potential (IP) is the key parameter for the initial electron transfer step.

Sequential Proton-Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. It begins with the deprotonation of the antioxidant to form an anion (ArO-), followed by the transfer of an electron to the free radical. The key thermodynamic parameters for this pathway are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.govnih.gov

Computational studies on various benzoic acid derivatives have shown that the presence and position of electron-donating groups, such as methoxy groups, can significantly influence these thermodynamic parameters and, consequently, the preferred antioxidant mechanism. nih.gov The methoxy group in this compound is expected to lower the BDE and IP, thereby enhancing its radical scavenging capacity through the HAT and SET-PT mechanisms.

Table 1: Key Thermodynamic Parameters in Computational Antioxidant Studies

ParameterAbbreviationAssociated MechanismInterpretation for Higher Antioxidant Activity
Bond Dissociation EnthalpyBDEHydrogen Atom Transfer (HAT)Lower value
Ionization PotentialIPSingle-Electron Transfer - Proton Transfer (SET-PT)Lower value
Proton AffinityPASequential Proton-Loss Electron Transfer (SPLET)Lower value
Electron Transfer EnthalpyETESequential Proton-Loss Electron Transfer (SPLET)Lower value

In Vitro Antioxidant Activity Assessment

The potential antioxidant activity of this compound can be experimentally evaluated using various in vitro assays. These assays typically measure the compound's ability to scavenge specific free radicals or to reduce oxidized species.

Commonly used assays for phenolic compounds include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The resulting blue-colored complex is measured spectrophotometrically. nih.gov

Superoxide Radical Scavenging Assay: This assay evaluates the compound's ability to quench the superoxide anion radical (O₂•⁻), a biologically significant reactive oxygen species. researchgate.net

Table 2: Common In Vitro Assays for Antioxidant Activity

AssayPrincipleMeasured Outcome
DPPH Radical ScavengingNeutralization of the stable DPPH radical by hydrogen or electron donation.Decrease in absorbance, often reported as IC50.
Ferric Reducing Antioxidant Power (FRAP)Reduction of a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) form.Increase in absorbance, indicating reducing power.
Superoxide Radical ScavengingQuenching of the superoxide anion radical (O₂•⁻).Inhibition of a reaction that produces a colored product.

Future Directions and Emerging Research Avenues for the Compound

Development of Novel Synthetic Methodologies

While established methods like the Suzuki-Miyaura cross-coupling reaction are commonly used for the synthesis of biphenyl (B1667301) carboxylic acids, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies. ajgreenchem.comnih.gov The pursuit of "green chemistry" principles will likely drive the exploration of catalyst systems that operate under milder conditions, use less hazardous solvents, and are recyclable.

Future synthetic research could explore:

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to improve efficiency and reduce waste, potentially starting from readily available precursors like ortho-anisic acid. acs.org

Catalyst Innovation: Investigating novel palladium catalysts or even palladium-free coupling methods to broaden the substrate scope and improve cost-effectiveness.

Photoredox and Carbene Catalysis: Adapting modern synthetic techniques, such as the merger of N-heterocyclic carbene (NHC) and photoredox catalysis, could open up new pathways for the functionalization of the carboxylic acid group or the aromatic rings. nih.gov

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved purity, and safer scale-up of the synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic acid and its derivatives.

Exploration of Advanced Material Applications

The unique combination of a rigid biphenyl structure, a polar carboxylic acid group, and an electron-donating methoxy (B1213986) group makes this compound an interesting candidate for materials science. The carboxylic acid functionality is particularly useful for grafting the molecule onto surfaces or incorporating it into larger polymeric structures. nih.gov

Emerging areas for material application include:

Functionalized Nanoparticles: The compound could be used to functionalize the surface of magnetic or semiconductor nanoparticles. nih.govsamipubco.com Such modifications can alter the nanoparticles' solubility, stability, and surface chemistry, making them suitable for applications in catalysis, sensing, or environmental remediation. samipubco.com

Novel Polymers: As a monomer, this compound could be used to create novel polyesters or polyamides. The resulting polymers may exhibit interesting liquid crystalline properties, thermal stability, or specific optical characteristics.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are known to be useful as fluorescent layers in OLEDs. ajgreenchem.com Future studies could investigate the electroluminescent properties of this compound or its derivatives for potential use in display technologies.

Refinement of Computational Models and Predictive Capabilities

Computer-aided drug design (CADD) and computational modeling are indispensable tools in modern chemical research. sysrevpharm.orgnih.gov For this compound, computational approaches can accelerate its evaluation for various applications and guide the design of new derivatives with enhanced properties. researchgate.net

Future computational research should focus on:

Predictive ADMET Modeling: Utilizing machine learning and graph-based signature methods, such as pkCSM or Deep-PK, to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. nih.govacs.orgnih.gov This is crucial for assessing its drug-likeness and potential for therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Developing quantitative structure-activity relationship (QSAR) models to understand how modifications to the chemical structure affect its biological activity. researchgate.net This can guide the synthesis of more potent and selective analogues.

Molecular Docking and Dynamics: Performing molecular docking simulations to identify potential protein targets and predict binding affinities. researchgate.netresearchgate.net Molecular dynamics simulations can provide deeper insights into the stability of protein-ligand complexes and the conformational changes involved in binding. researchgate.net

Materials Property Prediction: Using computational tools to predict the electronic, optical, and mechanical properties of polymers or materials derived from this compound, thereby streamlining the discovery of new advanced materials.

Table 1: Computational Approaches in Chemical Research

Computational TechniqueApplication in Future Research for this compoundPotential Outcome
Predictive ADMET ModelingAssess pharmacokinetic and toxicity properties. nih.govacs.orgnih.govresearchgate.nettandfonline.comGuide development as a potential therapeutic agent.
QSARCorrelate structural features with biological activity. researchgate.netDesign of more potent and selective derivatives.
Molecular DockingIdentify potential biological targets and binding modes. researchgate.netPrioritize experimental screening and mechanistic studies.
Molecular DynamicsSimulate the behavior of the compound with its target over time. researchgate.netUnderstand the stability and dynamics of the interaction.
Materials Property PredictionCalculate electronic, optical, and mechanical properties.Accelerate the design of new functional materials.

Identification of New Biological Targets for Mechanistic Study

The structural motifs within this compound suggest several avenues for biological investigation. Biphenyl carboxylic acids are known to possess a range of biological activities, including anti-inflammatory and anticancer effects. ajgreenchem.compreprints.org The methoxy group can also play a significant role in target binding and metabolic stability. researchgate.netnih.gov

Future research should aim to:

Screen for Anti-inflammatory Activity: Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, this compound should be evaluated against key targets in inflammation pathways, such as cyclooxygenase (COX) enzymes, cytokines, and various kinases. nih.govfrontiersin.org

Investigate Anticancer Potential: The compound and its derivatives could be screened against a panel of cancer cell lines to identify potential cytotoxic or anti-proliferative effects. ajgreenchem.compreprints.org Subsequent studies would focus on elucidating the mechanism of action, which could involve inhibiting specific enzymes or receptors crucial for cancer cell growth. patsnap.com

Explore Neurological Targets: Structurally related O-biphenyl-3-yl carbamates are known inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of endocannabinoid signaling. nih.gov This suggests that derivatives of this compound could be designed and tested as modulators of FAAH or other neurological targets.

Utilize Unbiased Screening: Employing techniques like CRISPR-based genetic screens could help to identify completely novel protein targets for this compound, opening up new therapeutic possibilities. news-medical.net

Multidisciplinary Research Opportunities (e.g., interface with nanotechnology)

The intersection of chemistry, biology, and materials science offers exciting multidisciplinary research opportunities. Nanotechnology, in particular, provides a platform to enhance the properties and applications of small molecules like this compound.

Promising areas for multidisciplinary collaboration include:

Advanced Drug Delivery Systems: Incorporating the compound into nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles could improve its solubility, stability, and bioavailability. nih.govnih.gov This is particularly relevant if the compound shows promising biological activity but has poor pharmacokinetic properties.

Targeted Nanomedicine: Functionalizing nanoparticles with this compound could be a strategy for targeted drug delivery. For example, if the compound is found to bind to a receptor overexpressed on cancer cells, nanoparticles decorated with it could selectively accumulate in tumors. nih.gov

Smart Materials for Theranostics: Developing materials that combine therapeutic and diagnostic capabilities. For instance, a nanoparticle functionalized with this compound could also be loaded with an imaging agent, allowing for simultaneous treatment and monitoring.

Functionalized Nanosheets: Exploring the use of this compound to modify nanosheets like graphene oxide could lead to new systems for drug delivery or catalysis. researchgate.net

Q & A

Q. What synthetic routes are recommended for 5-Methoxy-3-(4-methylphenyl)benzoic acid, and how are they validated?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-methylphenyl group to the benzoic acid core. A documented route involves:

  • Step 1: Methylation of 3-hydroxybenzoic acid using iodomethane in the presence of potassium carbonate (K₂CO₃) to form 3-methoxybenzoic acid.
  • Step 2: Coupling with 4-methylbenzyl chloride under basic conditions (e.g., NaH in DMF) to attach the aryl group.
  • Validation: Purity is confirmed by HPLC (≥98%, as in ) and structural elucidation via 1H^1H NMR (e.g., δ 3.76 ppm for methoxy groups, as in ) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (e.g., ≥98% as per ).
  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 6.96–7.29 ppm, ).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., MW 230.22 in ).
  • Melting Point Analysis: Consistency with literature values ensures crystallinity .

Q. What safety protocols are essential for handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid strong oxidizers (e.g., HNO₃, Cl₂) due to incompatibility risks ().
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and light. Degradation products (e.g., carbon oxides) may form under improper conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance solubility ().
  • Temperature Control: Maintain 45–60°C to balance reaction rate and side-product formation ().
  • Yield Monitoring: Track intermediates via TLC (Rf = 0.59 in hexane/EtOH, ) .

Q. How can researchers design assays to evaluate biological activity despite limited data?

Methodological Answer:

  • Structural Analogs: Use related compounds (e.g., fluorinated benzoic acids in ) to infer potential antimicrobial/anti-inflammatory activity.
  • In Vitro Assays: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 16 µg/mL).
  • Enzyme Inhibition: Screen for COX-2 or MMP-9 inhibition via fluorometric assays .

Q. What computational approaches predict physicochemical properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solubility in n-octanol/water (logP ~2.8 predicted via ’s SMILES: COc1ccc(cc1)c2cccc(c2)C(O)=O).
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites (e.g., carboxylic acid group).
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How can contradictions in solubility or stability data be resolved?

Methodological Answer:

  • Replicate Experiments: Compare solubility in DMSO (commonly used, ) vs. water (limited data in ).
  • Accelerated Stability Studies: Expose the compound to heat (40°C/75% RH) and monitor degradation via HPLC.
  • Cross-Reference Sources: Validate stability claims (e.g., ’s "stable under normal conditions") against TCI America’s guidelines () .

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